Cas no 104770-29-8 (1H-Pyrazole-4-carboxylicacid,5-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-(2-pyridinyl)-,methyl ester)

1H-Pyrazole-4-carboxylicacid,5-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-(2-pyridinyl)-,methyl ester structure
104770-29-8 structure
Product Name:1H-Pyrazole-4-carboxylicacid,5-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-(2-pyridinyl)-,methyl ester
Numero CAS:104770-29-8
MF:C17H17N7O5S
MW:431.425781011581
CID:154767
PubChem ID:184404
Update Time:2025-04-19

1H-Pyrazole-4-carboxylicacid,5-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-(2-pyridinyl)-,methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-4-carboxylicacid,5-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-(2-pyridinyl)-,methyl ester
    • methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate
    • NC 330
    • NCI851013
    • 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester
    • SCHEMBL275841
    • 104770-29-8
    • NCI 851013
    • DTXSID00146715
    • Methyl 5-(4,6-dimethylpyrimidin-2-ylcarbamoylsulfamoyl)-1-(2-pyridyl)-1H-pyrazole-4-carboxylate
    • Inchi: 1S/C17H17N7O5S/c1-10-8-11(2)21-16(20-10)22-17(26)23-30(27,28)14-12(15(25)29-3)9-19-24(14)13-6-4-5-7-18-13/h4-9H,1-3H3,(H2,20,21,22,23,26)
    • Chiave InChI: KABSXJFKDZOTFH-UHFFFAOYSA-N
    • Sorrisi: S(C1=C(C(=O)OC)C=NN1C1C=CC=CN=1)(NC(NC1N=C(C)C=C(C)N=1)=O)(=O)=O

Proprietà calcolate

  • Massa esatta: 431.10141
  • Massa monoisotopica: 431.101
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 721
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 166Ų

Proprietà sperimentali

  • Densità: 1.55
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.702
  • PSA: 158.06
  • LogP: 2.45640
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd